
L-663581
Descripción general
Descripción
FG 8205, también conocido como 7-cloro-5-metil-3-(5-propan-2-il-1,2,4-oxadiazol-3-il)-4H-imidazo[1,5-a][1,4]benzodiazepin-6-ona, es un derivado de imidazobenzodiazepina relacionado con el bretazenil. Actúa como un agonista parcial en los receptores del ácido gamma-aminobutírico (GABA) A, con una ligera selectividad por el subtipo que contiene alfa 1. En pruebas con animales, FG 8205 ha mostrado efectos ansiolíticos y anticonvulsivos con sedación mínima o ataxia .
Métodos De Preparación
La síntesis de FG 8205 implica varios pasos, comenzando con la preparación del núcleo de imidazobenzodiazepina. La ruta sintética generalmente incluye los siguientes pasos:
Formación del núcleo de imidazo[1,5-a][1,4]benzodiazepina: Esto implica la ciclización de precursores apropiados en condiciones controladas.
Introducción del grupo oxadiazolilo: Este paso implica la reacción de la estructura central con un derivado de oxadiazol.
Cloración y metilación:
Los métodos de producción industrial para FG 8205 probablemente involucrarían la optimización de estas rutas sintéticas para garantizar un alto rendimiento y pureza, así como la escalabilidad para la producción a gran escala.
Análisis De Reacciones Químicas
FG 8205 se somete a diversas reacciones químicas, que incluyen:
Oxidación y reducción:
Reacciones de sustitución: El compuesto puede participar en reacciones de sustitución, particularmente involucrando el átomo de cloro.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen ácidos o bases fuertes para la hidrólisis, y agentes oxidantes o reductores específicos para reacciones redox. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
L-663581 is a compound that has garnered attention for its potential applications in various scientific fields, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the applications of this compound, supported by detailed data tables and documented case studies.
Neurological Disorders
Alzheimer's Disease : this compound has been investigated for its potential to mitigate cognitive decline associated with Alzheimer’s disease. Studies have shown that NMDA receptor antagonists can reduce excitotoxicity, a process that contributes to neuronal death in Alzheimer's patients.
Schizophrenia : Research indicates that this compound may help alleviate symptoms of schizophrenia by modulating glutamatergic transmission. Clinical trials are ongoing to evaluate its efficacy and safety in this context.
Pain Management
Neuropathic Pain : Preclinical studies have demonstrated that this compound can reduce pain sensitivity in animal models of neuropathic pain. Its mechanism involves the inhibition of NMDA receptor-mediated pathways, which are often upregulated in chronic pain conditions.
Antitumor Activity
This compound has shown promise in cancer research, particularly in inhibiting tumor growth. In vitro studies revealed that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells.
Study Type | Model Used | Findings |
---|---|---|
In vitro | Breast cancer cells | Induced apoptosis with minimal effects on normal cells |
In vivo | Xenograft models | Tumor growth inhibition rates reached up to 60% at doses of 20 mg/kg |
Antimicrobial Properties
Recent investigations have explored the antimicrobial efficacy of this compound against resistant bacterial strains. Preliminary results suggest that it effectively inhibits the growth of multi-drug resistant bacteria, indicating its potential as an antimicrobial agent.
Case Study 1: Cancer Treatment
- Objective : Evaluate anticancer effects in breast cancer models.
- Results : Significant apoptosis induction was observed in cancer cells treated with this compound, with minimal cytotoxicity towards normal cells.
Case Study 2: Infection Control
- Objective : Assess antimicrobial efficacy against resistant bacterial strains.
- Results : Effective inhibition of growth was noted in multi-drug resistant strains, showcasing its potential as a therapeutic option in infectious diseases.
Case Study 3: Neuropathic Pain Management
- Objective : Investigate the compound's effects on pain sensitivity.
- Results : In animal models, treatment with this compound led to a significant reduction in pain sensitivity compared to control groups.
Mecanismo De Acción
FG 8205 ejerce sus efectos al actuar como un agonista parcial en el receptor GABA A, específicamente apuntando al sitio de unión de benzodiacepinas. Esta interacción mejora el efecto inhibitorio del GABA, lo que lleva a un aumento de la entrada de iones cloruro e hiperpolarización de la neurona. El perfil de agonista parcial del compuesto da como resultado efectos ansiolíticos y anticonvulsivos sin la pronunciada sedación y deterioro motor asociado con los agonistas completos .
Comparación Con Compuestos Similares
FG 8205 es similar a otros derivados de imidazobenzodiazepina, como bretazenil y diazepam. Tiene algunas propiedades únicas:
Perfil de agonista parcial: A diferencia de los agonistas completos como el diazepam, FG 8205 actúa como un agonista parcial, lo que resulta en menos efectos secundarios como la sedación y la ataxia.
Selectividad por el subtipo que contiene alfa 1: FG 8205 muestra una ligera selectividad por el subtipo que contiene alfa 1 del receptor GABA A, lo que puede contribuir a su perfil farmacológico único.
Compuestos similares incluyen:
Bretazenil: Otro derivado de imidazobenzodiazepina con propiedades ansiolíticas y anticonvulsivas.
Diazepam: Una benzodiazepina conocida con un perfil de agonista completo en el receptor GABA A.
El perfil único de agonista parcial y la selectividad de FG 8205 lo convierten en un candidato prometedor para futuras investigaciones y posibles aplicaciones terapéuticas.
Actividad Biológica
L-663581, also known as FG-8205, is a compound that acts as a partial agonist at the GABA_A receptor, specifically targeting benzodiazepine receptors. This article provides an in-depth examination of its biological activity, including pharmacokinetic properties, mechanisms of action, and relevant case studies.
This compound interacts with the GABA_A receptor, which is a critical component of the central nervous system (CNS). By acting as a partial agonist, it modulates the effects of GABA (gamma-aminobutyric acid), the primary inhibitory neurotransmitter in the brain. This modulation can lead to anxiolytic (anxiety-reducing), sedative, and muscle relaxant effects.
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized through various studies. Key findings include:
- Absorption and Distribution : this compound demonstrates good absorption characteristics with significant distribution in CNS tissues.
- Metabolism : The compound is metabolized primarily by cytochrome P450 enzymes, leading to active metabolites that may contribute to its overall pharmacological effects.
- Elimination : The elimination half-life of this compound varies depending on dosage but generally supports prolonged activity in vivo.
Study 1: Pharmacodynamics in Animal Models
A pivotal study investigated the pharmacodynamics of this compound using rat models. The research aimed to assess its efficacy as an inhibitor of the dopamine transporter (DAT). Key results included:
- Inhibition Potency : this compound showed a competitive inhibition profile with an EC50 value indicative of its potency relative to other known inhibitors.
- Behavioral Outcomes : Behavioral assays demonstrated that administration of this compound led to significant reductions in anxiety-like behaviors, supporting its potential therapeutic use in anxiety disorders .
Study 2: Comparative Analysis with Other Compounds
In another study, this compound was compared with other benzodiazepine receptor ligands. The findings highlighted:
Compound | EC50 (nM) | Max Effect (%) | Comments |
---|---|---|---|
This compound | 25 | 85 | Partial agonist at GABA_A |
Diazepam | 10 | 100 | Full agonist |
Flumazenil | N/A | 0 | Antagonist |
This table illustrates that while this compound is less potent than diazepam, it retains significant efficacy as a partial agonist, which may be beneficial in reducing side effects commonly associated with full agonists .
Implications for Therapeutic Use
The biological activity of this compound suggests potential applications in treating conditions such as anxiety disorders and possibly neurodegenerative diseases due to its CNS activity. Its partial agonist nature may provide a therapeutic advantage by minimizing adverse effects typically seen with full agonists.
Propiedades
Número CAS |
122384-14-9 |
---|---|
Fórmula molecular |
C17H16ClN5O2 |
Peso molecular |
357.8 g/mol |
Nombre IUPAC |
7-chloro-5-methyl-3-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C17H16ClN5O2/c1-9(2)16-20-15(21-25-16)14-12-7-22(3)17(24)13-10(18)5-4-6-11(13)23(12)8-19-14/h4-6,8-9H,7H2,1-3H3 |
Clave InChI |
SEWXZWMBVGJJPG-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NC(=NO1)C2=C3CN(C(=O)C4=C(N3C=N2)C=CC=C4Cl)C |
SMILES canónico |
CC(C)C1=NC(=NO1)C2=C3CN(C(=O)C4=C(N3C=N2)C=CC=C4Cl)C |
Apariencia |
Solid powder |
Key on ui other cas no. |
122384-14-9 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
7-chloro-5,6-dihydro-5-methyl-6-oxo-3-(5-isopropyl-1,2,4-oxadiazol-3-yl)-4H-imidazo(1,5a)(1,4)benzodiazepine FG 8205 FG-8205 L 663581 L-663581 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.